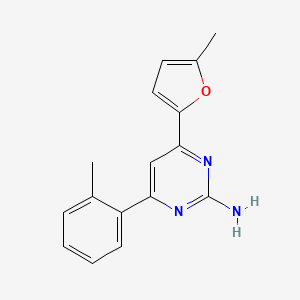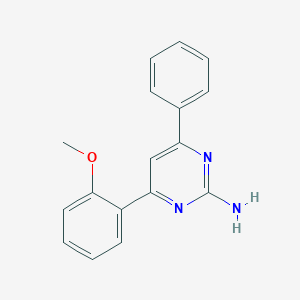
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-MMPP, is an organic compound belonging to the class of pyrimidines. It is a heterocyclic aromatic compound, meaning it contains both a single and multiple bonds in its ring structure. It has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and chemical synthesis.
Aplicaciones Científicas De Investigación
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in the design of novel drugs, as it has a unique structure that can be modified to fit the desired therapeutic effect. It has been used in medicinal chemistry, as it has been found to have a variety of biological activities that can be exploited for medicinal purposes. It has also been used in chemical synthesis, as it can be used as a building block for the synthesis of a variety of compounds.
Mecanismo De Acción
The exact mechanism of action of 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to interact with various receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior. It is also believed to interact with the dopamine receptor, which is involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have a stimulant effect, as it has been found to increase alertness and focus. It has also been found to have an anxiolytic effect, as it has been found to reduce anxiety and promote relaxation. Additionally, it has been found to have an antidepressant effect, as it has been found to reduce depressive symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has a variety of advantages for use in lab experiments. It is easy to synthesize, as it can be synthesized using a variety of methods. It is also relatively stable, which makes it suitable for use in a variety of experiments. Additionally, it is relatively non-toxic, which makes it safe to handle in the lab. However, it can be difficult to obtain in large quantities, which can limit its use in some experiments.
Direcciones Futuras
There are a variety of potential future directions for 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine research. One potential direction is to further explore its mechanism of action, as this could lead to the development of new therapeutic agents. Another potential direction is to explore its use in drug design, as this could lead to the development of novel drugs with improved efficacy and safety. Additionally, further research could be done to explore its use in chemical synthesis, as this could lead to the synthesis of a variety of new compounds. Finally, further research could be done to explore its biochemical and physiological effects, as this could lead to the development of new treatments for a variety of conditions.
Métodos De Síntesis
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized by a variety of methods. One of the most common methods is the Pd-catalyzed cross-coupling reaction. This method involves the use of palladium-catalyzed cross-coupling of aryl halides with aryl Grignard reagents. This method has been shown to produce this compound in high yields with excellent selectivity. Other methods of synthesis include the use of the Biginelli reaction, which involves the condensation of aryl aldehydes, urea, and ethyl acetoacetate. This reaction has been used to synthesize a variety of this compound derivatives.
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-5-7-13(10-12)15-11-16(21-18(19)20-15)14-8-3-4-9-17(14)22-2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXGVRPLHAJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)












